6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester
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Overview
Description
6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester is an organoboron compound with the molecular formula C13H17BClFO3. It is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound of interest) with organic halides or triflates .
Biochemical Pathways
The Suzuki–Miyaura reaction, in which this compound participates, is a key step in many synthetic pathways in organic chemistry . The exact biochemical pathways affected by this compound would depend on the specific context of its use.
Pharmacokinetics
For instance, pinacol boronic esters are usually bench stable, which can be advantageous for chemical transformations .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction.
Action Environment
The efficacy and stability of 6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester, like other boronic esters, can be influenced by environmental factors such as temperature and pH . For instance, it’s recommended to store the compound at a temperature between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester typically involves the reaction of 6-chloro-2-fluoro-3-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester primarily undergoes:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, often catalyzed by acids or bases.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under aqueous conditions.
Major Products
Scientific Research Applications
6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester is extensively used in:
Organic Synthesis: As a reagent in Suzuki–Miyaura coupling reactions to form complex organic molecules.
Medicinal Chemistry: For the synthesis of biologically active compounds and drug candidates.
Material Science: In the preparation of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluoro-3-methoxyphenylboronic acid pinacol ester
- 6-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester
Uniqueness
6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in selective coupling reactions and the synthesis of complex molecules .
Properties
IUPAC Name |
2-(6-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(17-5)11(10)16/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDOKWPJETUXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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